molecular formula C19H25NO5S B11478290 methyl 5-{(2S,3S,4S)-3-(acetyloxy)-4-[(phenylcarbonyl)amino]tetrahydrothiophen-2-yl}pentanoate

methyl 5-{(2S,3S,4S)-3-(acetyloxy)-4-[(phenylcarbonyl)amino]tetrahydrothiophen-2-yl}pentanoate

Cat. No.: B11478290
M. Wt: 379.5 g/mol
InChI Key: PVEAODUKPHUVRQ-RYRKJORJSA-N
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Description

METHYL 5-[3-(ACETYLOXY)-4-BENZAMIDOTHIOLAN-2-YL]PENTANOATE is a complex organic compound with a unique structure that includes an ester functional group, a benzamide moiety, and a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-[3-(ACETYLOXY)-4-BENZAMIDOTHIOLAN-2-YL]PENTANOATE typically involves multiple steps, starting from readily available precursorsThe benzamide group is then introduced via an amidation reaction, and the final acetylation step completes the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for esterification and cyclization steps, as well as the employment of efficient catalysts to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

METHYL 5-[3-(ACETYLOXY)-4-BENZAMIDOTHIOLAN-2-YL]PENTANOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

METHYL 5-[3-(ACETYLOXY)-4-BENZAMIDOTHIOLAN-2-YL]PENTANOATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 5-[3-(ACETYLOXY)-4-BENZAMIDOTHIOLAN-2-YL]PENTANOATE involves its interaction with specific molecular targets. The benzamide moiety can interact with protein targets, potentially inhibiting their function. The thiolane ring may also play a role in modulating biological activity through its interaction with thiol-containing enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 5-[3-(ACETYLOXY)-4-BENZAMIDOTHIOLAN-2-YL]PENTANOATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C19H25NO5S

Molecular Weight

379.5 g/mol

IUPAC Name

methyl 5-[(2S,3S,4S)-3-acetyloxy-4-benzamidothiolan-2-yl]pentanoate

InChI

InChI=1S/C19H25NO5S/c1-13(21)25-18-15(20-19(23)14-8-4-3-5-9-14)12-26-16(18)10-6-7-11-17(22)24-2/h3-5,8-9,15-16,18H,6-7,10-12H2,1-2H3,(H,20,23)/t15-,16+,18+/m1/s1

InChI Key

PVEAODUKPHUVRQ-RYRKJORJSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@@H](CS[C@H]1CCCCC(=O)OC)NC(=O)C2=CC=CC=C2

Canonical SMILES

CC(=O)OC1C(CSC1CCCCC(=O)OC)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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